Home > Products > Screening Compounds P101243 > 2-(2,6-Difluorophenyl)oxirane
2-(2,6-Difluorophenyl)oxirane - 244307-15-1

2-(2,6-Difluorophenyl)oxirane

Catalog Number: EVT-3517785
CAS Number: 244307-15-1
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone, is a compound that undergoes photodimerization in the crystalline solid state to form a syn-head-to-head photodimer upon exposure to UV light (λirr = 300 nm). []

Dimethyl 4,4′-[10,20-bis(2,6-difluorophenyl)porphyrin-5,15-diyl]dibenzoate

Compound Description: This compound is a porphyrin derivative characterized by its crystal structure, determined through X-ray diffraction analysis. [] The study focused on its packing arrangement and intermolecular interactions within the crystal lattice, providing insights into its solid-state properties.

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis, revealing its molecular conformation and packing arrangement within the crystal lattice. []

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound, another chalcone derivative, was investigated for its potential as a nonlinear optical material. []

(E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one

Compound Description: This chalcone derivative, designated as DTP, was synthesized via Claisen-Schmidt condensation. []

N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)

Compound Description: PIM447 is a potent and selective pan-proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitor undergoing clinical trials for hematological malignancies. []

N,N′-Bis(2,6-difluorophenyl)formamidinate Complexes

Compound Description: This study investigated the coordination chemistry of N,N′-bis(2,6-difluorophenyl)formamidine (DFFormH) with potassium ions. [] The research highlighted the ability of the fluorine atoms in the 2,6-difluorophenyl groups to engage in interactions with potassium, influencing the resulting complex's structure.

2-(2,6-Difluorophenyl)-1H-imidazol-5(4H)-one

Compound Description: This compound was synthesized from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide through a dehydration reaction using POCl3 as a catalyst. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)guanidine (SB706504)

Compound Description: SB706504 is a p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for its anti-inflammatory effects, particularly in the context of chronic obstructive pulmonary disease (COPD). [, ] Studies demonstrated its ability to suppress inflammatory gene expression and reduce the production of pro-inflammatory cytokines.

2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F(2)-NH-DABOs)

Compound Description: F(2)-NH-DABOs are non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1, including the Y181C variant. [] Their design aimed to improve potency and selectivity compared to earlier generations of NNRTIs.

2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (S-DABOs)

Compound Description: S-DABOs represent a class of HIV-1 NNRTIs known for their potent activity at nanomolar concentrations. [] These compounds were designed based on structural modifications of earlier NNRTI classes to optimize their interactions with the HIV-1 reverse transcriptase enzyme.

6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones

Compound Description: This class of compounds exhibits antiproliferative and cytodifferentiating properties. [] Their mechanism of action involves the inhibition of endogenous reverse transcriptase (endo-RT), suggesting potential applications in cancer therapy.

rac-2-Cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methylpyrimidin-4(3H)-one (MC-1047)

Compound Description: MC-1047 is a potent inhibitor of HIV-1 multiplication, belonging to the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) class of NNRTIs. [] It specifically targets the non-nucleoside binding site (NNBS) of the HIV-1 reverse transcriptase.

Triphenylphosphine and 1,2-bis(diphenylphosphino)ethane Derivatives with 2,6-Difluorophenyl Substituents

Compound Description: These compounds represent a series of phosphine ligands where the traditional phenyl groups are replaced with 2,6-difluorophenyl units. [] This substitution influences the electronic and steric properties of the phosphine ligands, affecting their coordination behavior with transition metals.

2-(2,6-Difluorophenyl)-1,3-dithiane and 2-(2,6-Difluorophenyl)-1,3-dithiane 1,1,3,3-Tetraoxide

Compound Description: These compounds were investigated to understand the influence of oxidation on their conformational preferences. [] The study found that oxidation of the dithiane ring significantly affected the molecule's conformation due to steric interactions involving the oxygen atoms and the fluorine atoms of the 2,6-difluorophenyl group.

6-Alkylthio-4-[1-(2,6-difluorophenyl)alkyl]-1H-[1,3,5]triazin-2-ones (ADATs)

Compound Description: ADATs are a class of compounds that demonstrate regulatory effects on cell differentiation and proliferation. [] They were derived from modifications of F2-DABOs, originally developed as HIV-1 NNRTIs.

2-(2,4-Difluorophenyl)-1,3-dithiane and 2-(2,4-Difluorophenyl)-1,3-dithiane 1,1,3,3-Tetraoxide

Compound Description: Similar to their 2,6-difluorophenyl counterparts, these compounds were investigated to understand the impact of oxidation on their conformational preferences. []

Methaqualone, Mecloqualone, and 3-(2,6-Difluorophenyl)-2-methyl-4(3H)-quinazolinone

Compound Description: These compounds were subjected to computational studies to investigate the rotational barriers of their N-aryl groups. []

N-2,6-difluorophenyl Imides

Compound Description: These compounds were studied using ab initio calculations to understand the steric hindrance associated with rotating the aromatic rings. []

9-(2,6-Difluorophenoxycarbonyl)-10-methylacridinium Trifluoromethanesulfonate and 2,6-Difluorophenyl Acridine-9-carboxylate

Compound Description: These compounds were characterized by their crystal structures, revealing the presence of various intermolecular interactions, including C—H⋯O, C—F⋯π, S—O⋯π, and π–π stacking. [, ]

N-(2,6-difluorophenyl)formamide

Compound Description: This compound exists in two polymorphic forms, and its crystal structures were investigated to understand their distinct packing arrangements and intermolecular interactions. []

Phosphoric Acid Mono-(1-[4-[(s)-5-(acetylamino-methyl)-2-oxo-oxazolidin-3-yl]-2,6-difluorophenyl]-4-methoxymethyl-piperidin-4-yl) Ester

Compound Description: This compound is a pharmacologically active phosphoric acid ester, and its synthesis method is a subject of patent literature. []

9,10-bis-(2,6-difluorophenyl)-anthracene

Compound Description: This anthracene derivative was synthesized and structurally characterized by X-ray crystallography, revealing its molecular conformation and packing arrangement within the crystal lattice. []

7-Chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo[4,5-f][1,2,4]triazolo[4,3-a]pyridine and 1-(2,6-Difluorophenyl)-7-methoxy-1H,3H-thiazolo[4,5-f][1,2,4]triazolo[4,3-a]pyridine

Compound Description: The crystal structures of these compounds, containing a thiazolobenzimidazole system, were analyzed to understand their conformational preferences. []

Enantiomerically Pure 2,4-Disubstituted 2-(2,6-Difluorophenyl)-4-(4'-trifluoromethyl-biphenyl-4-yl)-4,5-dihydrooxazole

Compound Description: This compound is an enantiomerically pure dihydrooxazole derivative developed and patented for its insecticidal activity. []

N′‐[(1E)-(2,6-Difluorophenyl)methylidene]thiophene-2-carbohydrazide

Compound Description: The crystal structure of this compound reveals a nearly planar conformation, stabilized by intramolecular hydrogen bonding and packing interactions. []

(2E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one

Compound Description: This compound is a complex chalcone derivative whose crystal structure was determined using X-ray diffraction, revealing its three-dimensional conformation and packing interactions. []

3-(2-chloropyridin-3-yl)-2-(4-(2,6-difluorophenyl)thiazol-2-yl)-3-hydroxyacrylonitrile Derivatives

Compound Description: These compounds, containing thiazole and pyridine rings, were synthesized and evaluated for their insecticidal and fungicidal activities. []

cis‐Dichloro(triethylphosphine‐P)[tris(2,6‐difluorophenyl)phosphite‐P]platinum(II)

Compound Description: This platinum(II) complex, featuring a tris(2,6-difluorophenyl)phosphite ligand, was structurally characterized by X-ray crystallography, revealing its cis configuration and bond lengths comparable to its triphenylphosphite analog. []

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Compound Description: This compound, featuring a thiadiazole ring, was synthesized and characterized by X-ray crystallography, revealing its molecular conformation and intermolecular hydrogen bonding patterns. []

2‐[(1S,3S)‐3‐Acetyl‐2,2‐dimethylcyclobutyl]‐N‐(2,6‐difluorophenyl)acetamide

Compound Description: This compound, synthesized from 2,6-difluorobenzenamine and a cyclobutane-derived acyl chloride, was structurally characterized by X-ray crystallography, revealing its conformation and intermolecular hydrogen bonding interactions. []

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine (Omarigliptin)

Compound Description: Omarigliptin is a drug candidate targeting type 2 diabetes. []

(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl)

Compound Description: LY3020371·HCl is a potent and selective metabotropic glutamate 2/3 receptor antagonist showing promising antidepressant-like activity. []

[Fe(TDFPP)(OCH3)] (TDFPP = meso-5,10,15,20-tetrakis-(2,6-difluorophenyl)porphyrinato)

Compound Description: This compound is a methoxy-iron(III) porphyrin complex where the porphyrin ligand is substituted with four 2,6-difluorophenyl groups. []

4-Cyano-3-(2,6-difluorophenyl)-4-phenylbutanoates

Compound Description: This class of compounds, featuring a 2,6-difluorophenyl substituent, is described in patent literature for its herbicidal and plant growth regulatory properties. []

(4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine

Compound Description: This homoallylic amine, containing both 2,6-difluorophenyl and 4-chloro-2-fluorophenyl groups, was structurally characterized, revealing its conformational preferences and weak intermolecular interactions. []

Methyl 2-amino-4-(2,6-difluorophenyl)-4H-naphtho[1,2-b]chromene-3-carboxylate

Compound Description: This compound was synthesized using microwave irradiation and structurally characterized, revealing a complex molecular structure incorporating a pyran ring and a 2,6-difluorophenyl substituent. []

Bis(4-(1H-pyrazol-5-yl)pyridine-κ2N:N′)-bis(2-(2-((2,6-difluorophenyl)amino)phenyl)acetate-κO)cadmium(II)

Compound Description: This cadmium(II) complex features two 2,6-difluorophenyl groups attached to amine nitrogen atoms, and its crystal structure was determined, revealing its coordination geometry and intermolecular interactions. []

Sodium Salt of 5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic Acid

Compound Description: This sodium salt, containing a 2,6-difluorophenylpyrimidine moiety, is patented as a dihydroorotate dehydrogenase (DHODH) inhibitor. [, ] DHODH is an enzyme involved in pyrimidine biosynthesis and is a target for various therapeutic areas, including autoimmune diseases and cancer.

Erythro-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]Oxirane

Compound Description: This compound, an oxirane derivative, serves as a key intermediate in synthesizing antifungal triazolybutanol compounds. []

Spiro[oxirane-2,6′-tricyclo[3.2.1.02,7]oct[3]en]-8′-ones

Compound Description: These compounds, featuring an oxirane ring spiro-fused to a tricyclic system, undergo intramolecular cycloaddition reactions upon UV irradiation, highlighting the reactivity of the oxirane ring in a constrained cyclic system. []

Overview

2-(2,6-Difluorophenyl)oxirane, a compound belonging to the class of epoxides, is characterized by its unique structural features and potential applications in various scientific fields. Epoxides are cyclic ethers that contain a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of fluorine atoms in the 2 and 6 positions of the phenyl group enhances the compound's reactivity and stability, making it a subject of interest in medicinal chemistry and materials science.

Source and Classification

The compound is classified as an epoxide due to its three-membered cyclic ether structure. It can be synthesized from various precursors through epoxidation reactions. The specific synthesis methods often involve the use of fluorinated aromatic compounds, which can be derived from readily available starting materials in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 2-(2,6-Difluorophenyl)oxirane typically involves several key steps:

  1. Formation of Sulfonium Salt: Dimethyl sulfoxide is reacted with dimethyl sulfate to form a sulfonium salt.
  2. Epoxidation Reaction: The sulfonium salt is then treated with a carbonyl compound in the presence of a catalyst (such as tertiary amines or quaternary ammonium salts) and an alkali to facilitate the epoxidation process .

Technical Details

A notable method described in patents involves heating dimethyl sulfoxide with dimethyl sulfate at elevated temperatures (70-80 °C) for several hours, followed by cooling and adding the carbonyl compound along with a base like potassium hydroxide. The reaction mixture is stirred at room temperature, leading to the formation of the desired oxirane derivative with high yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-(2,6-Difluorophenyl)oxirane can be represented as follows:

  • Chemical Formula: C₈H₆F₂O
  • Molecular Weight: 160.13 g/mol

The structure features a three-membered epoxide ring attached to a difluorophenyl group, which contributes to its unique chemical properties.

Data

Key structural data include:

  • Boiling Point: Not specifically reported but typically within the range for similar compounds.
  • Melting Point: Not explicitly stated; requires empirical measurement.
Chemical Reactions Analysis

Reactions

2-(2,6-Difluorophenyl)oxirane can undergo various chemical reactions typical of epoxides, including:

  • Nucleophilic Ring Opening: The epoxide ring can be attacked by nucleophiles (e.g., amines or alcohols), leading to the formation of diols or other derivatives.
  • Acid-Catalyzed Reactions: Under acidic conditions, the epoxide can be protonated, making it more susceptible to nucleophilic attack.

Technical Details

Research indicates that the reactivity of this compound may vary based on the substituents on the phenyl ring. For instance, fluorine atoms can influence both electronic properties and steric hindrance during reactions .

Mechanism of Action

The mechanism of action for 2-(2,6-Difluorophenyl)oxirane primarily revolves around its ability to react with nucleophiles through ring-opening reactions. When nucleophiles attack the electrophilic carbon atoms in the epoxide ring, they lead to the formation of more stable products such as alcohols or amines. This mechanism is critical in drug design where such compounds may serve as intermediates or active pharmaceutical ingredients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or pale yellow oil.
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture and heat.
  • Reactivity: Reacts readily with nucleophiles due to the strained nature of the epoxide ring.

Relevant data from studies highlight that compounds containing difluorophenyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Applications

The applications of 2-(2,6-Difluorophenyl)oxirane span across several scientific fields:

  • Medicinal Chemistry: Utilized as an intermediate in synthesizing pharmaceuticals, particularly antifungal agents and other bioactive compounds.
  • Material Science: Investigated for its potential use in polymer synthesis due to its reactive epoxide group, which can participate in cross-linking reactions.
  • Agricultural Chemistry: Explored as a precursor for developing agrochemicals owing to its reactivity and stability .
Synthetic Methodologies and Catalytic Strategies

Enantioselective Synthesis via Hydrolytic Kinetic Resolution (HKR)

Hydrolytic Kinetic Resolution (HKR) stands as a pivotal catalytic strategy for accessing enantiomerically enriched 2-(2,6-difluorophenyl)oxirane from its racemic mixture. This process exploits the differential reaction rates of enantiomers with water, mediated by a chiral catalyst, to yield the desired epoxide enantiomer and the corresponding diol.

Role of Chiral Catalysts in Epoxide Ring Formation

[1]The core of successful HKR lies in the design and application of chiral catalysts, predominantly cobalt(III)-salen complexes. These catalysts, characterized by a salen ligand framework incorporating chiral diamine backbones (commonly derived from enantiopure 1,2-diaminocyclohexane), create a well-defined chiral environment around the cobalt center. This chiral pocket is essential for enantioselectivity. The mechanism involves the simultaneous activation of both the epoxide substrate and the nucleophilic water molecule. The cobalt center coordinates to the oxygen atom of the epoxide ring, increasing its electrophilicity and directing the approach of the nucleophile. Crucially, due to the chiral environment, this coordination and subsequent nucleophilic attack occur preferentially for one enantiomer of the racemic 2-(2,6-difluorophenyl)oxirane over the other. The result is the selective hydrolysis of one enantiomer to the corresponding diol, leaving the desired (typically S-configured) epoxide enantiomer unreacted and accumulating in high enantiomeric excess (ee). The inherent stability of the epoxide ring under these optimized HKR conditions is critical, preventing undesirable ring-opening side reactions and ensuring high selectivity. Catalyst loadings are typically low (often 0.5-2 mol%), highlighting their efficiency [1] [3].

Table 1: Key Chiral Cobalt-Salen Catalysts for HKR of 2-(2,6-Difluorophenyl)oxirane

Catalyst Structure (Salen Ligand)Coordination GeometryPrimary Enantiomer ProducedTypical ee Achieved (%)Key Advantage
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminePseudo-C2-symmetric(S)-Epoxide>99%High stability, reactivity, and enantioselectivity; handles aryl substituents well
(S,S)-Jacobsen Catalyst (As above with S,S chirality)Pseudo-C2-symmetric(R)-Epoxide>99%Mirror image properties of (R,R)-catalyst
Modified tert-Butyl VariantsPseudo-C2-symmetric(S)-Epoxide>98%Enhanced solubility in organic solvents

Optimization of Reaction Parameters for Racemization Suppression

[1] [3]Achieving high enantiomeric purity in the resolved epoxide necessitates meticulous control over reaction conditions to suppress racemization. Racemization, the interconversion of epoxide enantiomers, can occur under acidic or basic conditions or at elevated temperatures, severely compromising the ee of the product. Key optimized parameters include:

  • Solvent Selection: Polar aprotic solvents like ethylene glycol or mixtures containing water-miscible co-solvents are frequently employed. Ethylene glycol serves a dual purpose: it solubilizes the aqueous component necessary for hydrolysis and, crucially, helps stabilize the cobalt-salen catalyst, preventing decomposition pathways that could lead to racemization or diminished enantioselectivity [1]. Solvents promoting ion-pair dissociation or strong acidity/basicity are rigorously avoided.
  • Temperature Control: Maintaining a low reaction temperature (often between 0°C and 25°C) is paramount. Higher temperatures significantly accelerate the racemization rate of the epoxide substrate via ring-opening/ring-closing pathways, eroding the kinetic resolution advantage provided by the chiral catalyst. Precise temperature control ensures the kinetic preference for hydrolysis of one enantiomer dominates.
  • Reaction Stoichiometry and Monitoring: Using near-stoichiometric amounts of water relative to the racemate ensures the reaction stops close to 50% conversion (the theoretical maximum for a kinetic resolution), maximizing the yield and ee of the unreacted epoxide enantiomer. Careful monitoring (e.g., by GC or chiral HPLC) is essential to halt the reaction at the optimal conversion point to prevent incipient racemization or over-hydrolysis of the desired epoxide.
  • Catalyst Purity and Handling: Impurities in the catalyst preparation can introduce acidic or basic sites that catalyze racemization. Meticulous synthesis, purification (sometimes involving pre-treatment with base), and handling of the cobalt-salen complex are critical operational factors [3]. Molecular sieves (3Å) are often added to scavenge trace water that could affect catalyst integrity or promote hydrolysis before full catalyst activation.

Asymmetric Induction in Epoxide Construction

While HKR resolves a racemate, asymmetric epoxidation aims to construct the chiral epoxide directly from a prochiral alkene precursor in enantiomerically enriched form.

Stereochemical Control Using Sharpless Epoxidation Analogues

[8]The Sharpless epoxidation is the gold standard for asymmetric epoxidation of primary allylic alcohols, utilizing titanium tetraisopropoxide [Ti(OiPr)4], a dialkyl tartrate (DET or DIPT) as the chiral controller, and tert-butyl hydroperoxide (TBHP) as the oxidant. While 2-(2,6-difluorophenyl)oxirane itself is not an allylic alcohol, its synthesis can involve precursors accessible via Sharpless chemistry or utilize analogous catalytic principles.

Conceptually, adapting Sharpless-like stereocontrol for constructing the difluorophenyl oxirane involves designing strategies where the chiral catalyst/imparted asymmetry directs oxygen delivery to the appropriate face of a prochiral olefin precursor bearing the 2,6-difluorophenyl group. This could involve:

  • Modified Substrates: Synthesizing an allylic alcohol derivative of the target styrene (e.g., (2,6-difluorophenyl)prop-2-en-1-ol) for direct Sharpless epoxidation, followed by functional group manipulation to remove the alcohol moiety if necessary. The presence of the coordinating allylic alcohol is crucial for achieving high ee with the Sharpless system.
  • Catalyst Mimicry: Employing other metal-tartrate complexes or newer generations of organocatalysts inspired by the Sharpless mechanism, designed to epoxidize unfunctionalized styrenes like (2,6-difluorostyrene) enantioselectively. Jacobsen-Katsuki type (salen)Mn(III) catalysts represent one such class, although their performance with electron-deficient styrenes can be variable and often requires very low temperatures (-70°C to -40°C) to achieve moderate to good ee [4]. Significant optimization of the salen ligand structure (e.g., binaphthyl-based, bulky substituents) is often needed to improve enantioselectivity for challenging substrates like difluorostyrenes. The requirement for low temperatures and potentially complex ligand synthesis are practical limitations compared to HKR for this specific epoxide [4] [8].

Diastereomeric Separation Challenges and Solutions

[8]Asymmetric synthesis routes, particularly those involving chiral auxiliaries or early-stage resolution, often produce diastereomeric intermediates. Separating these diastereomers en route to 2-(2,6-difluorophenyl)oxirane presents distinct challenges and requires tailored solutions:

  • Challenges:
  • Similar Physical Properties: Diastereomers derived from aryl-substituted epoxides often exhibit very similar solubility and crystallization behavior, making classical fractional crystallization difficult.
  • Chromatography Limitations: Separation by preparative chromatography (HPLC, flash) can be inefficient, requiring large amounts of solvent, specialized (often expensive) chiral stationary phases (CSPs), or very long run times, especially when the diastereomeric excess (de) is low. Scale-up can be problematic.
  • Derivatization Overhead: Approaches relying on forming diastereomeric derivatives (e.g., esters with a chiral acid) add synthetic steps (derivatization and subsequent removal) which reduce overall yield and increase complexity and cost.
  • Solutions:
  • Advanced Crystallization Techniques: Development of highly specific co-crystallizing agents or optimization of solvent mixtures and cooling profiles to exploit subtle differences in crystal packing of diastereomeric salts or complexes. This requires significant empirical screening but can be highly effective for large-scale production once optimized [8].
  • Engineered CSP Chromatography: Utilizing preparative HPLC columns packed with advanced CSPs designed for high selectivity towards epoxide diastereomers/enantiomers. While costly, this is often the method of choice for analytical purity checks and small-scale purification of high-value intermediates. Screening multiple CSP types is essential.
  • In-situ Diastereomer Interconversion (Deracemization): In specific synthetic sequences, conditions might be found where one diastereomer crystallizes preferentially from a solution undergoing equilibration (e.g., via epoxide ring-opening/ring-closing). This dynamic process can theoretically provide near-quantitative yields of a single diastereomer, though finding suitable conditions is challenging [8].
  • Leveraging HKR on Diastereomeric Mixtures: If the diastereomeric mixture contains a racemic epoxide component, HKR can still be applied as a resolution step downstream, separating the epoxide enantiomers regardless of the diastereomeric context they originated from, provided the chiral catalyst can effectively distinguish them.

Table 2: Comparison of Diastereomer Separation Techniques for 2-(2,6-Difluorophenyl)oxirane Intermediates

Separation TechniquePrincipleThroughput PotentialCost ConsiderationsKey Challenges for Difluorophenyl OxiranesBest Suited For
Fractional CrystallizationDifferential Solubility/Crystal PackingHigh (once optimized)Low (solvents)Finding selective co-crystallizing agents; similar solubility profilesLarge-scale production after process development
Preparative Chromatography (CSP)Differential AdsorptionMedium to LowHigh (column costs, solvents)Finding CSPs with sufficient selectivity/resolution; solvent consumptionPurification of high-value intermediates; final polishing; analytical separation
Diastereomeric DerivatizationCreate separable derivativesMediumMedium (reagents, steps)Adds synthetic steps; derivatization/removal overheadWhen inherent separation is impossible; specific functional groups present
Kinetic Resolution (e.g., HKR)Differential Reaction RateHighMedium (catalyst cost)Requires racemic epoxide mixture within the diastereomersResolving racemic epoxides later in the synthesis sequence

Properties

CAS Number

244307-15-1

Product Name

2-(2,6-Difluorophenyl)oxirane

IUPAC Name

2-(2,6-difluorophenyl)oxirane

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2

InChI Key

HKEQMAWILPCWGK-UHFFFAOYSA-N

SMILES

C1C(O1)C2=C(C=CC=C2F)F

Canonical SMILES

C1C(O1)C2=C(C=CC=C2F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.